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Abstract
N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a

crucial building block in the synthesis of various heterocyclic compounds and Schiff bases. Its

derivatives have garnered significant attention in medicinal chemistry due to their diverse

biological activities, including potential antibacterial and anticancer properties. This technical

guide provides a comprehensive overview of the fundamental properties, molecular structure,

and experimental protocols related to N-Cyclohexylhydrazinecarbothioamide, aiming to

support research and development in medicinal and materials chemistry.

Chemical Identity and Basic Properties
N-Cyclohexylhydrazinecarbothioamide, also known as 4-Cyclohexylthiosemicarbazide, is

characterized by a cyclohexyl ring attached to a thiosemicarbazide moiety.[1] This structure

confers unique steric and electronic properties that are foundational to the biological activities

of its derivatives.[1]

Table 1: Basic Properties of N-Cyclohexylhydrazinecarbothioamide
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Property Value Reference(s)

IUPAC Name 1-amino-3-cyclohexylthiourea [2]

Synonyms

N-

Cyclohexylthiosemicarbazide,

4-Cyclohexylthiosemicarbazide

[2]

CAS Number 21198-18-5 [2]

Molecular Formula C₇H₁₅N₃S [2]

Molecular Weight 173.28 g/mol [2]

Melting Point 142 °C [2]

Boiling Point
281.3 °C at 760 mmHg

(Predicted)
[2]

Density 1.14 g/cm³ (Predicted) [2]

Canonical SMILES C1CCC(CC1)NC(=S)NN [2]

InChI Key
LVEUHPMMNLURRJ-

UHFFFAOYSA-N
[2]

Molecular Structure
The molecular structure of N-Cyclohexylhydrazinecarbothioamide derivatives has been

elucidated through techniques like single-crystal X-ray diffraction.[3]

Cyclohexane Ring Conformation: The cyclohexane ring typically adopts a stable chair

conformation.[4]

Hydrazinecarbothioamide Moiety: This part of the molecule is nearly planar.[4]

Spatial Orientation: The mean plane of the cyclohexane ring is significantly inclined with

respect to the thiourea moiety [N-C(=S)-N], with reported angles around 55-59°.[4] This

perpendicular-like arrangement is a common feature in related structures.[4]
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These structural characteristics are crucial for understanding the molecule's reactivity and its

interaction with biological targets.

Experimental Protocols
Synthesis of N-Cyclohexylhydrazinecarbothioamide
The synthesis of N-Cyclohexylhydrazinecarbothioamide is typically achieved through the

reaction of cyclohexyl isothiocyanate with hydrazine hydrate in a suitable solvent like methanol.

This nucleophilic addition reaction is a common method for preparing substituted

thiosemicarbazides.[5]

Methodology:

Reactants: Cyclohexyl isothiocyanate (10 mmol) and hydrazine hydrate (10 mmol).

Solvent: Methanol.

Procedure: a. Dissolve cyclohexyl isothiocyanate in methanol in a reaction vessel. b. Cool

the solution to below 0°C using an ice bath. c. Add hydrazine hydrate dropwise to the cooled

solution with stirring. d. Allow the reaction to proceed at low temperature. e. The resulting

product can be isolated by filtration and purified by recrystallization.
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Fig. 1: Synthesis workflow for N-Cyclohexylhydrazinecarbothioamide.
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Synthesis of Schiff Base Derivatives
N-Cyclohexylhydrazinecarbothioamide is a common precursor for synthesizing Schiff bases,

which are known for their biological activities. A general protocol involves the condensation

reaction with an appropriate aldehyde.[3][4]

Example Protocol: Synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-

1-carbothioamide[4]

Aldehyde Preparation: Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol) in 20 ml of

methanol. Add glacial acetic acid (0.20 ml) as a catalyst and reflux the mixture for 30

minutes.

Thioamide Solution: Dissolve N-cyclohexylhydrazinecarbothioamide (0.87 g, 5.00 mmol)

in 20 ml of methanol.

Reaction: Add the N-cyclohexylhydrazinecarbothioamide solution dropwise with stirring to

the aldehyde solution.

Reflux: Reflux the resulting solution for 4 hours with continuous stirring.

Isolation: A precipitate forms upon evaporation of the solvent.

Purification: Wash the crude product with n-hexane. The final product can be further purified

by recrystallization from a solvent like acetonitrile to obtain crystals suitable for analysis.[4]

Spectroscopic Characterization
Characterization of N-Cyclohexylhydrazinecarbothioamide and its derivatives is performed

using standard spectroscopic techniques. While data for the parent compound is sparse,

analysis of its derivatives provides insight into the characteristic signals.

Table 2: Key Spectroscopic Data for a Representative Derivative, (E)-N-cyclohexyl-2-(2-

hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[4][6]
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Technique
Wavenumber
(cm⁻¹)/Chemical Shift (δ
ppm)

Assignment

FT-IR 3364 N-H stretch

2931 and 2854 C-H stretch (cyclohexyl)

1620 C=N stretch (azomethine)

1268 C=S stretch

¹H-NMR 1.14–1.87 (multiplet) Cyclohexyl-H

(DMSO-d₆) 8.05 (d) CS=NH

11.27 (s) N-NH

¹³C-NMR 24.90–52.87 C-cyclohexyl

(DMSO-d₆) 175.79 C=S

Biological Activity and Signaling Pathways
Derivatives of N-Cyclohexylhydrazinecarbothioamide, particularly its Schiff bases and their

metal complexes, have been investigated for a range of biological activities.

Antibacterial Activity: Metal complexes of Schiff bases derived from N-
Cyclohexylhydrazinecarbothioamide have shown significant antibacterial properties

against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli)

bacteria.[7] The metal complexes often exhibit greater activity than the uncoordinated ligand.

[3][7]

Anticancer Potential: A nickel(II) complex of a Schiff base ligand derived from N-
cyclohexylhydrazinecarbothioamide displayed selective cytotoxic effects against the HCT-

116 human colon cancer cell line. Studies suggest this cytotoxicity is mediated through a

Tyrosine kinase-induced pro-apoptosis pathway, leading to nuclear condensation and a

reduction in mitochondrial membrane potential.

Tyrosine Kinase-Induced Pro-Apoptosis Pathway
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Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that regulate cell growth

and survival.[8] The aberrant activation of these kinases is a hallmark of many cancers.[9]

Certain therapeutic agents can inhibit these kinases, rerouting the signaling cascade towards

apoptosis (programmed cell death).[8][10] The nickel(II) complex of the N-
Cyclohexylhydrazinecarbothioamide derivative appears to function as such an inhibitor.
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Fig. 2: Proposed signaling pathway for a cytotoxic Ni(II) complex.
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Conclusion
N-Cyclohexylhydrazinecarbothioamide is a versatile chemical intermediate with a well-

defined structure. Its basic properties and straightforward synthesis make it an accessible

starting material for the development of novel compounds. The demonstrated biological

activities of its derivatives, particularly in the realms of antibacterial and anticancer research,

highlight its importance for drug development professionals. Further investigation into the

structure-activity relationships of new derivatives is a promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. alfa-chemistry.com [alfa-chemistry.com]

3. tandfonline.com [tandfonline.com]

4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-
carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

5. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB
1.9.11 [sciencemadness.org]

6. journals.iucr.org [journals.iucr.org]

7. tandfonline.com [tandfonline.com]

8. Redirecting tyrosine kinase signaling to an apoptotic caspase pathway through chimeric
adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

9. Targeting kinases that regulate programmed cell death: a new therapeutic strategy for
breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to N-
Cyclohexylhydrazinecarbothioamide: Properties, Structure, and Synthesis]. BenchChem,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b042217?utm_src=pdf-body
https://www.benchchem.com/product/b042217?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Synthesis-of-thiosemicarbazides_fig6_51879860
https://www.alfa-chemistry.com/cas_21198-18-5.htm
https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1871344
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659332/
http://www.sciencemadness.org/talk/viewthread.php?tid=12995
http://www.sciencemadness.org/talk/viewthread.php?tid=12995
https://journals.iucr.org/paper?su5501
https://www.tandfonline.com/doi/abs/10.1080/10426507.2020.1871344
https://pmc.ncbi.nlm.nih.gov/articles/PMC208746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC208746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995514/
https://www.researchgate.net/figure/Tyrosine-kinase-inhibitors-induce-both-apoptosis-and-autophagy-in-CML-cells-Treatment_fig1_26773655
https://www.benchchem.com/product/b042217#n-cyclohexylhydrazinecarbothioamide-basic-properties-and-structure
https://www.benchchem.com/product/b042217#n-cyclohexylhydrazinecarbothioamide-basic-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042217#n-
cyclohexylhydrazinecarbothioamide-basic-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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